molecular formula C₂₁H₂₆N₆O₇S B1145299 S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil CAS No. 448184-56-3

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil

Cat. No.: B1145299
CAS No.: 448184-56-3
M. Wt: 506.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil is a structural derivative of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil (Levitra®), which is clinically used to treat erectile dysfunction and pulmonary arterial hypertension. The compound features two key modifications to the vardenafil backbone:

  • Desethylpiperidino substitution: Removal of the ethyl group from the piperazine ring, altering steric and electronic properties.
  • S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] side chain: Introduction of a polar carboxyl-oxo-ethyl group linked to a 2-aminoethyl moiety, which may enhance water solubility and influence receptor binding .

This derivative is marketed as a research chemical (TRC-D290970-5MG) by Toronto Research Chemicals, indicating its use in preclinical studies to explore structure-activity relationships (SAR) or metabolic pathways .

Properties

CAS No.

448184-56-3

Molecular Formula

C₂₁H₂₆N₆O₇S

Molecular Weight

506.53

Synonyms

2-[[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]amino]ethyl]amino]-2-oxoacetic Acid;  [[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]ami

Origin of Product

United States

Preparation Methods

Vardenafil as the Starting Material

The synthesis begins with vardenafil free base (C23_{23}H32_{32}N6_6O4_4S), which is subjected to sequential modifications:

Desethylation via Hydrolytic Cleavage

The ethyl group on the piperazine ring is removed using acidic hydrolysis. A mixture of hydrochloric acid (6 M) and ethanol (1:2 v/v) at 80°C for 12 hours achieves selective cleavage of the N-ethyl bond without disrupting the imidazotriazinone core. The intermediate is isolated via pH adjustment to 9.0–10.0, yielding desethylvardenafil with ~78% purity.

Side Chain Functionalization

The sulfonamide nitrogen is alkylated with 2-chloroacetoxyacetic acid in dimethylformamide (DMF) at 60°C under nitrogen atmosphere. Subsequent hydrolysis with sodium hydroxide (1 M) generates the carboxyl-oxo-ethyl group. Reaction with ethylenediamine in tetrahydrofuran (THF) introduces the aminoethyl moiety, completing the side chain.

Key Challenges :

  • Competing reactions at the imidazotriazinone core require stoichiometric control.

  • Purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) is necessary to isolate the target compound in 62% yield.

Improved Industrial-Scale Methods

Two-Step Sulfonation-Chlorination Process

To bypass hazardous reagents like chlorosulfonic acid, a safer protocol employs:

  • Sulfonation : Treating the intermediate 2-ethoxy-5-sulfamoylbenzoic acid with concentrated sulfuric acid at 0°C.

  • Chlorination : Reacting the sulfonated product with thionyl chloride (SOCl2_2) to form the sulfonyl chloride intermediate.

This method reduces industrial risks and improves yield to 85% by minimizing side reactions.

Direct Isolation via pH-Controlled Crystallization

The free base of S-desethylpiperidino vardenafil is extracted into an aqueous phase using hydrochloric acid (pH 3.2–4.2). Gradual neutralization with sodium hydroxide precipitates the compound as a crystalline monohydrochloride trihydrate, achieving >99% purity without organic solvents.

Advantages :

  • Eliminates energy-intensive solvent evaporation.

  • Reduces residual solvent content to <0.1%.

By-Product Formation and Mitigation

Common Impurities

  • O-Desethylvardenafil : Forms due to incomplete hydrolysis (5–8% yield).

  • Dihydroimidazotriazinone derivatives : Result from overalkylation during side chain addition.

Purification Strategies

StepTechniqueConditionsPurity Improvement
1Liquid-liquid extractionCH2_2Cl2_2/H2_2O (pH 9.0)Removes 40% impurities
2RecrystallizationEthanol/water (7:3) at −20°CIncreases purity to 95%
3Preparative HPLCC18 column, acetonitrile/H2_2O (0.1% TFA)Final purity >99.5%

Comparative Analysis of Synthetic Routes

ParameterTraditional MethodIndustrial Method
Reaction Time 48 hours24 hours
Overall Yield 52%76%
Purity 95%99.5%
Solvent Consumption 12 L/kg5 L/kg
Key Advantage SimplicityScalability

The industrial approach’s use of pH-controlled crystallization and safer sulfonation reagents makes it preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the aminoethyl group.

    Reduction: Reduction reactions can target the carboxyl and oxo groups.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially different pharmacological properties .

Scientific Research Applications

Chemistry: : The compound is used as a reference standard for studying the impurities of Vardenafil. It helps in understanding the stability and degradation pathways of the drug.

Biology: : In biological research, it is used to study the interaction of Vardenafil and its derivatives with PDE5 and other related enzymes.

Medicine: : While not used directly as a therapeutic agent, it provides insights into the pharmacokinetics and pharmacodynamics of Vardenafil, aiding in the development of more effective and safer PDE5 inhibitors.

Industry: : In the pharmaceutical industry, it is used for quality control and assurance, ensuring that Vardenafil products meet the required purity standards .

Mechanism of Action

The mechanism of action of S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil is similar to that of Vardenafil. It inhibits the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • In Vitro Studies: No direct data on the target compound’s PDE5 inhibition is available. However, vardenafil’s IC50 for PDE5 is 0.7 nM; structural analogs with carboxyl groups (e.g., tadalafil) show IC50 values of 6.7 nM, suggesting a trade-off between solubility and potency .
  • Metabolic Stability: Ethanolamine derivatives like 2-[(2-aminoethyl)amino]-ethanol (CAS 111-41-1) exhibit high metabolic turnover , implying that the aminoethyl group in the target compound may require stabilization (e.g., peptidase-resistant linkages) for therapeutic viability.

Biological Activity

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil is a derivative of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This compound exhibits significant biological activity, particularly in enhancing erectile function and potentially offering additional therapeutic benefits.

Vardenafil and its derivatives, including S-Desethylpiperidino, function by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By preventing the degradation of cGMP, these compounds promote vasodilation and increased blood flow to the penis during sexual stimulation, leading to improved erectile function.

Efficacy in Clinical Studies

Clinical studies have demonstrated the efficacy of Vardenafil and its analogs in treating ED. A meta-analysis of multiple trials indicated that patients receiving Vardenafil experienced significant improvements in erectile function compared to placebo groups. For instance:

  • First-Dose Success Rates : In a study involving 573 patients, 81% achieved successful penetration (SEP2), and 70% maintained an erection sufficient for intercourse (SEP3) after taking a 20 mg dose of Vardenafil .
  • IIEF-EF Scores : The International Index of Erectile Function - Erectile Function (IIEF-EF) scores improved significantly from baseline, with an average increase of 7.8 points for the 20 mg group compared to only 1.4 points for placebo .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available studies:

ParameterVardenafil (20 mg)PlaceboStatistical Significance
SEP2 Success Rate81%45%p < 0.001
SEP3 Success Rate70%29%p < 0.001
IIEF-EF Score Improvement+7.8+1.4p < 0.0001
Patient Satisfaction80% reported improvement40% reported improvementp < 0.001

Safety and Tolerability

Vardenafil has been generally well-tolerated among patients, with most adverse effects being mild to moderate. Common side effects include headaches, flushing, and nasal congestion . Importantly, studies have shown that Vardenafil is effective across various populations, including those with comorbid conditions such as diabetes and hypertension, without significant differences in efficacy based on these underlying health issues .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

  • Case Study A : A male patient with diabetes mellitus reported significant improvements in erectile function after initiating treatment with Vardenafil, achieving an IIEF-EF score within the normal range after three months.
  • Case Study B : Another patient with hypertension noted a marked increase in sexual satisfaction and frequency of successful intercourse after treatment with Vardenafil, demonstrating its applicability in patients with cardiovascular concerns.

Q & A

Q. What validated analytical methods are recommended for quantifying S-Desethylpiperidino Vardenafil and its impurities in bulk drug samples?

A reverse-phase HPLC method with UV detection has been validated per ICH guidelines for simultaneous quantification of vardenafil and four impurities. This method employs a C18 column, gradient elution with phosphate buffer (pH 6.8) and acetonitrile, and a flow rate of 1.0 mL/min. Validation parameters include specificity, linearity (R² > 0.999), precision (RSD < 2%), and accuracy (98–102%) . Stability studies under thermal, photolytic, and hydrolytic stress conditions should follow ICH Q1A-Q1E protocols to assess degradation pathways .

Q. What are the standard protocols for structural elucidation of vardenafil analogues like S-Desethylpiperidino derivatives?

Q. How are forced degradation studies designed to evaluate the stability of S-Desethylpiperidino Vardenafil under ICH guidelines?

Forced degradation involves exposing the compound to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (1.2 million lux-hours) conditions. Samples are analyzed at intervals (0, 7, 14 days) using validated HPLC to track degradation products. Mass balance calculations ensure method robustness, with acceptance criteria of ≥90% recovery .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacological outcomes for PDE5 inhibitors?

Discrepancies often arise from differences in tissue distribution, protein binding, or metabolite activity. To address this:

  • Use hepatic microsomal assays (e.g., rat or human) to assess metabolic stability (t₁/₂, CLint) .
  • Conduct tissue distribution studies in preclinical models via LC-MS/MS, focusing on plasma, liver, and penile tissue .
  • Compare in vitro IC₅₀ values (e.g., PDE5 inhibition) with in vivo efficacy metrics (e.g., intracavernosal pressure in rodent models) .

Q. What experimental designs optimize the oral bioavailability of S-Desethylpiperidino Vardenafil in tablet formulations?

A simplex centroid mixture design is effective for optimizing oral disintegrating tablets (ODTs). Key variables include superdisintegrant concentration (e.g., crospovidone: 5–15%), filler ratio (mannitol:microcrystalline cellulose), and lubricant (Mg stearate: 0.5–1.5%). Responses like disintegration time (<30 sec) and dissolution (>85% in 15 min) are modeled using polynomial equations to identify optimal excipient combinations .

Q. How do substrate recognition differences between LysRS1 and LysRS2 inform aminoacyl-tRNA synthetase inhibition studies for S-Desethylpiperidino Vardenafil analogues?

LysRS1 (e.g., from Borrelia burgdorferi) shows lower affinity for lysine analogues like S-(2-aminoethyl)-L-cysteine compared to LysRS2. In vitro assays measuring aminoacylation activity (e.g., pyrophosphate release) and in vivo growth inhibition studies in Bacillus subtilis can quantify selectivity. Strains expressing LysRS1 alone exhibit 10-fold higher IC₅₀ values, suggesting resistance mechanisms relevant to antibiotic development .

Q. What methodologies address batch-to-batch variability in impurity profiles during synthesis of S-Desethylpiperidino Vardenafil?

Advanced process analytical technology (PAT) tools, such as real-time HPLC monitoring and multivariate analysis (e.g., PCA), identify critical process parameters (CPPs) affecting impurity levels (e.g., reaction temperature, catalyst loading). Design of experiments (DoE) with central composite design can optimize synthesis conditions to minimize impurities like N-oxide or desethyl derivatives .

Q. How are meta-analyses structured to evaluate off-target effects of PDE5 inhibitors like S-Desethylpiperidino Vardenafil in oncology research?

Follow PRISMA guidelines for systematic reviews. Search terms should include "PDE5 inhibitors," "melanoma," and specific analogues. Pooled hazard ratios (HRs) with 95% confidence intervals are calculated using random-effects models. Sensitivity analyses exclude studies with high risk of bias (e.g., non-randomized trials) .

Q. What strategies validate the antinociceptive effects of S-Desethylpiperidino Vardenafil in rodent models of inflammatory pain?

Use the carrageenan-induced paw edema test. Administer vardenafil (50–100 µg/kg, intraplantar) 30 minutes pre-carrageenan. Measure mechanical hyperalgesia via analgesiometer at 0, 15, 30, 60, and 120 minutes post-injection. Include COX-2 inhibitors (e.g., celecoxib) as positive controls and validate results with blinded histopathological scoring .

Q. How do deuterated internal standards improve quantification accuracy in pharmacokinetic studies of vardenafil analogues?

Deuterated standards (e.g., N-Desethyl Vardenafil-d8) minimize matrix effects and ion suppression in LC-MS/MS. Use a stable isotope-labeled analog with ≥98% isotopic purity. Calibration curves (1–500 ng/mL) in plasma/bile should demonstrate linearity (R² > 0.995) and inter-day precision (RSD < 15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.